4-(2-Nitrophenoxy)biphenyl
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Overview
Description
4-(2-Nitrophenoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a nitrophenoxy substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)biphenyl typically involves the reaction of 2-nitrophenol with biphenyl derivatives. One common method is the Ullmann coupling reaction, where 2-nitrophenol is reacted with a halogenated biphenyl in the presence of a copper catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenoxy)biphenyl undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of nitro-substituted biphenyl derivatives.
Reduction: Formation of amino-substituted biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-(2-Nitrophenoxy)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit deubiquitinase enzymes, which play a crucial role in the replication of certain viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication and reduce viral load .
Comparison with Similar Compounds
- 4-(4-Nitrophenoxy)biphenyl
- 4-(2-Aminophenoxy)biphenyl
- 4-(2-Chlorophenoxy)biphenyl
Comparison: 4-(2-Nitrophenoxy)biphenyl is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and chloro analogs, the nitro group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-nitro-2-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C18H13NO3/c20-19(21)17-8-4-5-9-18(17)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
OGCJTPKAQHBJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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